2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'-d5
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Overview
Description
2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,3,5,6-tetrachlorobiphenyl, a polychlorinated biphenyl (PCB) compound. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The presence of chlorine atoms at specific positions on the biphenyl structure makes it a persistent organic pollutant with significant environmental and health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The deuterated form is prepared by substituting hydrogen atoms with deuterium using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often using continuous flow reactors to ensure consistent product quality. The deuteration process is integrated into the production line to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of chlorinated biphenyl oxides.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of methoxy-substituted biphenyls.
Scientific Research Applications
2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: In studies investigating the bioaccumulation and toxicological effects of PCBs in living organisms.
Medicine: In research on the endocrine-disrupting effects of PCBs and their impact on human health.
Industry: In the development of sensors and detection methods for environmental monitoring of PCBs
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular receptors and enzymes. It primarily acts as an endocrine disruptor, interfering with hormone signaling pathways. The compound binds to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in various toxicological effects, including disruption of reproductive and developmental processes .
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Another PCB compound with chlorine atoms at different positions.
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: A highly chlorinated biphenyl with ten chlorine atoms.
2’,3,4,5-Tetrachlorobiphenyl: A PCB with a different substitution pattern .
Uniqueness
2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterated form, which provides distinct advantages in analytical chemistry. The presence of deuterium allows for more precise detection and quantification in mass spectrometry, making it a valuable tool in environmental and toxicological studies .
Properties
Molecular Formula |
C12H6Cl4 |
---|---|
Molecular Weight |
297.0 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,5,6-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D |
InChI Key |
BLAYIQLVUNIICD-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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